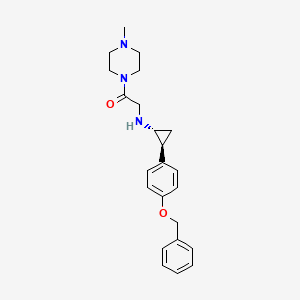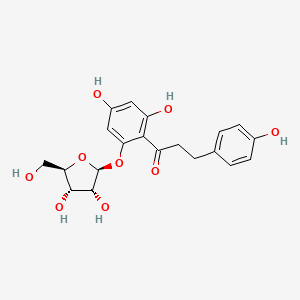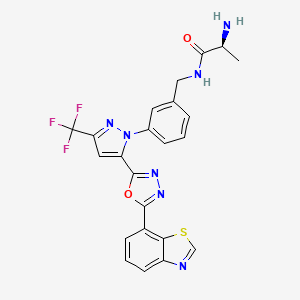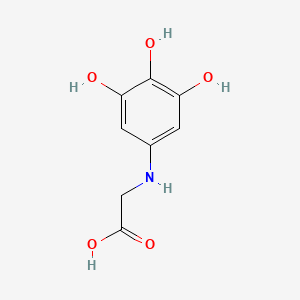
RN-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RN-1 (hydrochloride) is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase. This compound has shown significant potential in various scientific research applications, particularly in the fields of epigenetics and oncology. RN-1 (hydrochloride) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RN-1 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield. Detailed synthetic routes are often proprietary and may vary slightly depending on the manufacturer .
Industrial Production Methods: Industrial production of RN-1 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: RN-1 (hydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of RN-1 (hydrochloride) with different functional groups .
Scientific Research Applications
RN-1 (hydrochloride) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool to study the mechanisms of lysine-specific demethylase 1 (LSD1) and its role in epigenetic regulation.
Biology: Employed in research on gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in ovarian cancer and sickle cell disease. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mechanism of Action
RN-1 (hydrochloride) exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This enzyme is responsible for demethylating mono- and di-methylated lysines on histone proteins, specifically histone 3, lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, RN-1 (hydrochloride) prevents the removal of methyl groups, leading to changes in gene expression and chromatin structure. This mechanism is particularly relevant in cancer research, where aberrant LSD1 activity is often observed .
Comparison with Similar Compounds
Tranylcypromine: Another LSD1 inhibitor, but less potent and less selective compared to RN-1 (hydrochloride).
GSK2879552: A selective and irreversible LSD1 inhibitor with similar applications in cancer research.
ORY-1001: A potent LSD1 inhibitor currently under investigation for its therapeutic potential in various cancers
Uniqueness of RN-1 (hydrochloride): RN-1 (hydrochloride) stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it a valuable tool in both basic research and potential therapeutic applications .
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3/t21-,22+/m1/s1 |
InChI Key |
YAMSXCOVJUUMCT-YADHBBJMSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)


![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
